N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJIOOPNOKSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 4th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Ring
Halogen and Alkyl Substituents
- Chlorine Substitution: The 7-chloro substitution in the target compound is analogous to derivatives like N-(2-(6-chlorobenzo[d]thiazol-2-yl)phenyl)benzamide (, compound 3c), which exhibited a lower synthesis yield (56%) compared to non-chlorinated analogs (up to 94%) . This suggests that chloro substitution at specific positions may reduce reactivity during synthesis. In N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), chlorine on the thiazole ring facilitates intermolecular hydrogen bonding (N–H⋯N), stabilizing crystal packing . Similar interactions may influence the solubility and stability of the target compound.
- Methyl Substitution: The 4-methyl group in the target compound contrasts with morpholinoethoxy substituents in N-(2-chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide ().
Substitution Position and Activity
Modifications on the Benzamide Moiety
Methylthio vs. Other Substituents
- The 2-(methylthio) group in the target compound differs from 2,4-difluorobenzamide () and N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ). Fluorine: In , fluorine substituents participate in non-classical hydrogen bonds (C–H⋯F), improving crystallinity but possibly reducing metabolic stability . Methoxy (-OMe): Rip-B () shows methoxy groups increase polarity, which may limit blood-brain barrier penetration compared to the target compound .
Sulfonamide vs. Benzamide Pharmacophores
- Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (, compound 100) replace benzamide with sulfonamide, altering target selectivity. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may enhance affinity for polar active sites .
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Formula: C16H13ClN2OS2
Molecular Weight: 348.86 g/mol
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of chlorine and methylthio groups contributes to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Induces apoptosis and inhibits cell migration |
| A549 | 4.5 | Inhibits AKT and ERK signaling pathways |
| H1299 | 6.0 | Reduces inflammatory cytokines (IL-6, TNF-α) |
The compound significantly inhibits the proliferation of A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 cells, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have demonstrated that it reduces the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models.
Mechanistic Studies
Mechanistic investigations reveal that the compound modulates key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation .
Synthesis
The synthesis of this compound can be achieved through various synthetic routes involving the reaction of benzothiazole derivatives with appropriate amines and thiols. The general synthetic pathway includes:
- Formation of Benzothiazole Derivative: Reaction of 7-chloro-4-methylbenzothiazole with a suitable thiol.
- Amidation Reaction: Coupling the resulting intermediate with methylthio-substituted benzamide.
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of several benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells .
Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of this compound. Using ELISA assays, it was found that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in RAW264.7 macrophages .
Q & A
Q. Optimization Strategies
- Yield Improvement : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient amidation .
- Byproduct Mitigation : Monitor reaction progress via TLC and employ NaHCO₃ washes to remove unreacted acyl chlorides .
Which spectroscopic and analytical techniques are most reliable for confirming the structure of N-(benzo[d]thiazol-2-yl)benzamide derivatives?
Q. Basic Characterization
- IR Spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) and thiazole C=N bonds (1520–1560 cm⁻¹) .
- NMR : Identify substituent environments (e.g., ¹H NMR: δ 7.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for amide carbonyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
Q. Advanced Analysis
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
- 2D NMR (COSY, HSQC) : Assign complex splitting patterns in crowded aromatic regions .
What in vitro biological assays are suitable for evaluating the anticancer or antimicrobial potential of this compound?
Q. Basic Screening
- Anticancer Activity :
- Antimicrobial Activity :
Q. Advanced Mechanistic Studies
- Enzyme Inhibition : Target PFOR (pyruvate:ferredoxin oxidoreductase) via competitive binding assays, leveraging the amide anion’s interaction with catalytic sites .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with EGFR or tubulin) .
How do substituents on the benzamide and thiazole rings influence bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
- Thiazole Modifications :
- Benzamide Variations :
Q. Common Challenges
Q. Troubleshooting Workflow
Repeat Purification : Use gradient column chromatography (hexane/EtOAc).
Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) .
High-Resolution MS/MS : Fragment ions to confirm backbone connectivity .
What strategies are effective for scaling up synthesis while maintaining purity?
Q. Advanced Process Optimization
Q. Scale-Up Case Study
- Pilot-Scale Synthesis : Achieved 72% yield at 100 g scale using DMF as solvent and Pd-catalyzed C-H activation .
How can computational tools aid in predicting the pharmacokinetic profile of this compound?
Q. In Silico Methods
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Docking Studies (AutoDock Vina) : Identify potential targets (e.g., tubulin or topoisomerase II) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
